molecular formula C10H13ClO2 B1584423 2-Chloro-1,4-diethoxybenzene CAS No. 52196-74-4

2-Chloro-1,4-diethoxybenzene

Cat. No.: B1584423
CAS No.: 52196-74-4
M. Wt: 200.66 g/mol
InChI Key: ZIMKMIAIVORSSX-UHFFFAOYSA-N
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Description

2-Chloro-1,4-diethoxybenzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, where two ethoxy groups and one chlorine atom are substituted on the benzene ring. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-diethoxybenzene typically involves the chlorination of 1,4-diethoxybenzene. One common method is the reaction of 1,4-diethoxybenzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of high-purity starting materials and optimized reaction conditions are crucial for achieving high product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,4-diethoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or ethoxy groups can be replaced by other electrophiles.

    Nucleophilic Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4).

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are used under basic conditions.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.

    Nucleophilic Substitution: Products include amine or thiol derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1,4-diethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various substituted benzene derivatives.

    Biology: Research into its biological activity and potential use as a pharmacophore in drug design is ongoing.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-1,4-diethoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the ethoxy groups activate the benzene ring towards electrophilic attack, while the chlorine atom can direct the substitution to specific positions on the ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    2-Chloro-1,4-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.

    1,4-Diethoxybenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Bromo-1,4-diethoxybenzene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

Uniqueness: 2-Chloro-1,4-diethoxybenzene is unique due to the presence of both ethoxy groups and a chlorine atom, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-1,4-diethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMKMIAIVORSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044685
Record name 2-Chloro-1,4-diethoxybenzene
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Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52196-74-4
Record name 2-Chloro-1,4-diethoxybenzene
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Record name 2-Chloro-1,4-diethoxybenzene
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Record name 2-Chloro-1,4-diethoxybenzene
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Record name Benzene, 2-chloro-1,4-diethoxy-
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Record name 2-Chloro-1,4-diethoxybenzene
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Record name 2-chloro-1,4-diethoxybenzene
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Record name 2-CHLORO-1,4-DIETHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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